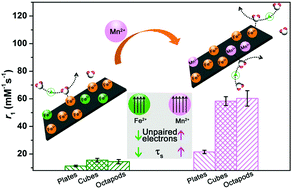Surface manganese substitution in magnetite nanocrystals enhances T1 contrast ability by increasing electron spin relaxation†
Journal of Materials Chemistry B Pub Date: 2017-12-05 DOI: 10.1039/C7TB02954C
Abstract
Magnetite nanoparticles, with good biocompatibility and favorable magnetic properties, have the potential to be the best candidate for non-gadolinium MRI contrast agents. However, they usually show low T1 contrast ability, largely because Fe(II) ions have a short electronic relaxation time and also have a small number of unpaired electrons with inefficient proton relaxation enhancement. Herein, we report a novel strategy to increase the T1 contrast ability of magnetite nanoparticles, through substituting the undesirable Fe(II) ions with Mn(II) ions. Mn(II) ions have a longer electronic relaxation time (10−8 s) and more unpaired electrons (5 unpaired electrons). We successfully construct diverse-shaped manganese ferrite nanoparticles with abundant magnetic ions, Mn(II) and Fe(III), exposed on the surface. These manganese ferrite nanoparticles exhibit remarkably higher longitudinal relaxivity than their parent iron oxide nanoparticles. We demonstrate that the increase in T1 relaxivity is attributed to the extended electronic relaxation time and the increased number of unpaired electrons on the surface of the nanoparticles by controlling surface features, particularly by adjusting the substitution degree of Mn(II) ions and in situ coating. This study provides an insightful strategy to improve the T1 contrast ability of iron oxide nanoparticles, which is urgently needed for developing high-performance non-gadolinium T1 contrast agents for imaging and diagnosis of disease.


Recommended Literature
- [1] Enabling the electrocatalytic fixation of N2 to NH3 by C-doped TiO2 nanoparticles under ambient conditions†
- [2] Radiofrequency atomization and excitation with a hot graphite cup electrode for trace element determination by atomic emission spectrometry
- [3] The rotating disc electrode: measurement protocols and reproducibility in the evaluation of catalysts for the oxygen evolution reaction†
- [4] A Ni(i)Fe(ii) analogue of the Ni-L state of the active site of the [NiFe] hydrogenases†
- [5] An enantio- and stereocontrolled synthesis of (−)-mycestericin E via cinchona alkaloid-catalyzed asymmetric Baylis–Hillman reactionElectronic supplementary information (ESI) available: experimental details. See http://www.rsc.org/suppdata/cc/b1/b106471c/
- [6] Electrolyte modification method induced atomic arrangement in FeOx/NF nanosheets for efficient overall water splitting†
- [7] 77. Mechanism and steric course of octahedral aquation. Part VI. The non-solvolytic aquation of trans-bromonitrobis(ethylenediamine)-cobalt(III) salts
- [8] Brownian dynamics simulations of analytical ultracentrifugation experiments exhibiting hydrodynamic and thermodynamic non-ideality†
- [9] Mechanical-tuning of the cooperativity of SC particles via the matrix crystallization and related size effects†‡
- [10] Aerobic oxidative esterification of 5-hydroxymethylfurfural to dimethyl furan-2,5-dicarboxylate by using homogeneous and heterogeneous PdCoBi/C catalysts under atmospheric oxygen†










